![molecular formula C5H9NO2S2 B12007444 N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine CAS No. 6477-65-2](/img/structure/B12007444.png)
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a methyl group, a sulfanyl group, and a carbonothioyl group attached to a glycine backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine typically involves the reaction of glycine with methyl isothiocyanate and methyl mercaptan under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or dimethylformamide . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on optimizing the reaction efficiency and minimizing waste by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiols.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonothioyl group can produce thiols.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine can be compared with other similar compounds, such as:
N-Methylglycine:
N-Methyl-N-(sulfanylcarbonothioyl)glycine ammonia: This compound has a similar structure but includes an ammonia group, which can influence its reactivity and solubility.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for a wide range of applications.
Eigenschaften
CAS-Nummer |
6477-65-2 |
|---|---|
Molekularformel |
C5H9NO2S2 |
Molekulargewicht |
179.3 g/mol |
IUPAC-Name |
2-[methyl(methylsulfanylcarbothioyl)amino]acetic acid |
InChI |
InChI=1S/C5H9NO2S2/c1-6(3-4(7)8)5(9)10-2/h3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
JQLVNODEKPLQMH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)
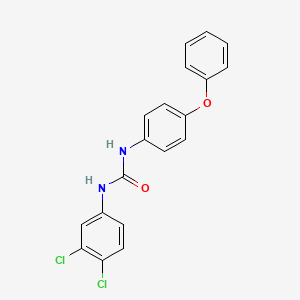
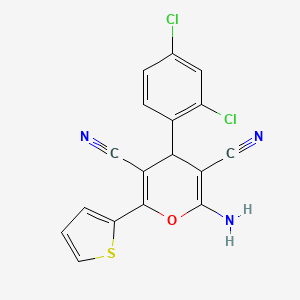

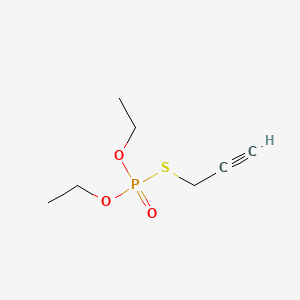
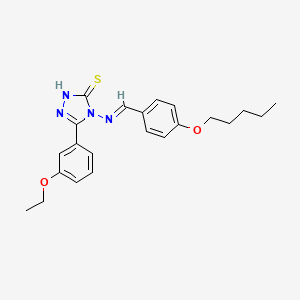
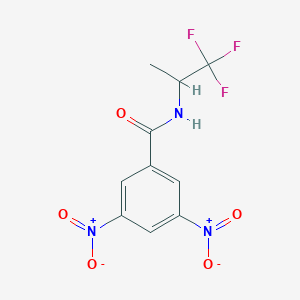


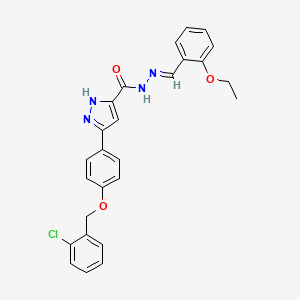
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007447.png)


